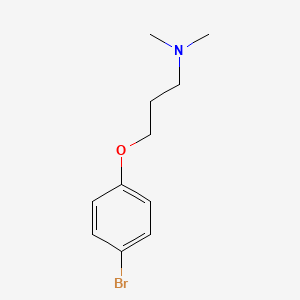

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Description

Properties

IUPAC Name |

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPNMXRLKVMOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366875 | |

| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76579-64-1 | |

| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine chemical properties

An In-depth Technical Guide: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a molecule of significant interest in medicinal chemistry and pharmacological research. As a senior application scientist, this guide moves beyond a simple recitation of data, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to the class of aryloxypropanamines. This structural motif is a cornerstone in the development of neuroactive compounds, particularly those targeting monoamine transporters. The molecule's architecture, featuring a brominated aromatic ring linked via an ether bridge to a dimethylaminopropane tail, dictates its chemical behavior, reactivity, and pharmacological potential.

The presence of the tertiary amine group imparts basicity, allowing for the formation of hydrochloride or other salts, which typically enhance solubility and stability for experimental and formulation purposes. The bromine atom on the phenyl ring provides a site for further chemical modification and influences the molecule's electronic properties and metabolic profile.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₆BrNO | - |

| Molecular Weight | 258.15 g/mol | - |

| Monoisotopic Mass | 257.04663 Da | Predicted |

| IUPAC Name | 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | - |

| CAS Number | Not explicitly assigned; structure-based | - |

| Predicted XLogP3 | 3.1 - 3.5 | Analog-based Estimation[1] |

| Topological Polar Surface Area | 12.47 Ų | Analog-based Estimation[2] |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed[2] |

| Rotatable Bond Count | 5 | Computed |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to synthesize 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is via the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable method for forming the critical aryl ether linkage.

Causality in Experimental Design:

-

Choice of Base: The reaction is initiated by the deprotonation of 4-bromophenol. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred in industrial settings for its cost-effectiveness and safety. For laboratory-scale synthesis requiring higher reactivity, a stronger base such as sodium hydride (NaH) can be used to irreversibly generate the phenoxide anion.

-

Nucleophile and Electrophile: The resulting 4-bromophenoxide acts as the nucleophile. The electrophile is a 3-halopropanedimethylamine derivative, typically 3-chloro-N,N-dimethylpropan-1-amine or its bromo-analogue, often used as a hydrochloride salt[3][4][5]. The use of the salt requires an excess of the base to first neutralize the amine salt before deprotonating the phenol.

-

Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is crucial. These solvents effectively solvate the cation (Na⁺ or K⁺) without participating in hydrogen bonding, thereby maximizing the nucleophilicity of the phenoxide anion and facilitating the Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) to acetonitrile.

-

Reagent Addition: Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and DMF. Perform an acid-base extraction by washing with dilute HCl to protonate the desired amine product, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and extracted again with an organic solvent. This is a self-validating step that purifies the amine from non-basic impurities.

-

Purification: Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in a classic AA'BB' system), the methylene protons adjacent to the ether oxygen (a triplet), the methylene protons adjacent to the nitrogen (a triplet), the central methylene group (a quintet), and a singlet for the two N-methyl groups.

-

¹³C NMR: The spectrum will confirm the presence of 11 unique carbon environments, including four distinct aromatic carbons (due to symmetry) and the aliphatic chain carbons.

-

-

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is a definitive indicator of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Will display key absorption bands corresponding to the C-O-C stretch of the aryl ether, C-N stretching of the tertiary amine, and C-H stretches for both aromatic and aliphatic groups.

Pharmacological Context and Potential Applications

The aryloxypropanamine scaffold is a "privileged structure" in neuropharmacology. Its most notable application is in the development of Selective Serotonin Reuptake Inhibitors (SSRIs). Compounds with this core structure, such as Fluoxetine and Dapoxetine, function by binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission[6].

Given its structural analogy to these established SSRIs, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a valuable compound for:

-

Drug Discovery Screening: It can be used as a lead compound or a fragment in the development of novel CNS agents.

-

Structure-Activity Relationship (SAR) Studies: By comparing its binding affinity and functional activity at SERT with other analogues (e.g., chloro, fluoro, or methyl-substituted versions), researchers can elucidate the key molecular interactions required for transporter inhibition. The 4-bromo substitution provides both steric bulk and specific electronic properties that can be systematically studied.

-

Intermediate for Radioligand Synthesis: The bromo- a or iodo-analogue can serve as a precursor for creating radiolabeled ligands used in positron emission tomography (PET) imaging to visualize and quantify SERT levels in the brain.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be observed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar molecules should guide its handling.[7][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood[7]. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes[9].

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight[9][10]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[7].

-

First Aid: In case of skin contact, wash immediately with plenty of water[8]. For eye contact, rinse cautiously with water for several minutes[8]. If inhaled, move the person to fresh air. If ingested, seek immediate medical attention[7].

References

-

PubChem. 3-(4-butoxyphenyl)-N,N-dimethylpropan-1-amine - Computed Properties. Available from: [Link]

-

Global Substance Registration System (GSRS). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Available from: [Link]

-

Safety Data Sheet. DIMETILPROPILAMINA (DMPA). Available from: [Link]

-

precisionFDA. 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Available from: [Link]

- Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

PubChemLite. 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Available from: [Link]

-

NIH National Center for Biotechnology Information. Prodrugs for Amines. Available from: [Link] Molecules/

-

ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. Available from: [Link]

-

MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Available from: [Link]

-

PubChemLite. 3-(4-bromo-2-methoxyphenyl)propan-1-amine. Available from: [Link]

-

PubChem. 3-(4-Bromophenyl)propanamide | C9H10BrNO | CID 12273139. Available from: [Link]

-

PubChem. 3-Bromo-N,N-dimethylpropan-1-amine | C5H12BrN | CID 12440775. Available from: [Link]

Sources

- 1. PubChemLite - 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine (C12H18BrNO) [pubchemlite.lcsb.uni.lu]

- 2. 3-(4-butoxyphenyl)-N,N-dimethylpropan-1-amine | C15H25NO | CID 19885218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5845-30-7 Cas No. | 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | Apollo [store.apolloscientific.co.uk]

- 4. GSRS [precision.fda.gov]

- 5. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | 5845-30-7 [sigmaaldrich.com]

- 6. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. idesapetroquimica.com [idesapetroquimica.com]

An In-Depth Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (CAS 76579-64-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a tertiary amine with significant potential in medicinal chemistry and pharmacological research. While specific experimental data for this compound is limited in publicly accessible literature, its structural similarity to well-characterized pharmacologically active agents, such as the antihistamine Brompheniramine, allows for informed postulation regarding its synthesis, potential biological activity, and avenues for future investigation. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related molecules.

Chemical Identity and Physicochemical Properties

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a halogenated aromatic ether with a terminal tertiary amine group. Its core structure is comprised of a 4-bromophenoxy moiety linked via an ether bond to an N,N-dimethylpropan-1-amine chain.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76579-64-1 | Inferred from supplier data |

| Molecular Formula | C₁₁H₁₆BrNO | Calculated |

| Molecular Weight | 258.16 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and methylene chloride. Water solubility may be limited but can be enhanced by forming a salt.[1] | Inferred from Brompheniramine[1] |

| pKa | The tertiary amine group is expected to have a pKa in the range of 9-10, typical for similar alkylamines. | Inferred from chemical principles |

Synthesis and Purification

A robust and high-yield synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be confidently proposed via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-bromophenol with a suitable 3-dimethylaminopropyl halide, such as 3-bromo-N,N-dimethylpropan-1-amine or 3-chloro-N,N-dimethylpropan-1-amine, in the presence of a base.

Caption: Proposed Williamson Ether Synthesis for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous aryl ethers.

Materials:

-

4-Bromophenol

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with 1M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 4-bromophenyl group appearing as two doublets in the aromatic region (approx. δ 6.8-7.4 ppm).- A triplet corresponding to the methylene group adjacent to the oxygen (OCH₂) at approximately δ 4.0 ppm.- A multiplet for the central methylene group (CH₂) at approximately δ 2.0-2.2 ppm.- A triplet for the methylene group adjacent to the nitrogen (NCH₂) at approximately δ 2.3-2.5 ppm.- A singlet for the two methyl groups on the nitrogen (N(CH₃)₂) at approximately δ 2.2 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of δ 115-160 ppm.- Aliphatic carbons for the propyl chain and the N-methyl groups in the range of δ 40-70 ppm. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 257 and 259 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).- A prominent fragment ion from the cleavage of the C-C bond adjacent to the nitrogen, resulting in an iminium ion at m/z 58. |

| IR | - C-O-C stretching vibrations for the aryl ether around 1250-1200 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic groups around 3100-2800 cm⁻¹.- C-Br stretching in the fingerprint region. |

Potential Pharmacological Activity and Mechanism of Action

The structural resemblance of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine to Brompheniramine, a known first-generation antihistamine, strongly suggests that this compound may exhibit activity as a histamine H1 receptor antagonist.[2]

Caption: Postulated mechanism of action as a histamine H1 receptor antagonist.

Histamine H1 Receptor Antagonism

First-generation antihistamines like Brompheniramine act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and thereby reducing the downstream signaling that leads to allergic symptoms.[2] The key structural features for this activity, a tertiary amine connected by a short alkyl chain to a diaryl-like system, are present in 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Potential as a Serotonin Reuptake Inhibitor (SRI)

Some antihistamines also exhibit affinity for the serotonin transporter (SERT).[1] Given the structural similarities to some selective serotonin reuptake inhibitors (SSRIs), it is plausible that this compound could also modulate serotonergic neurotransmission.[3][4] Further investigation into its binding affinity for SERT would be a valuable area of research.

Proposed In Vitro and In Vivo Evaluation

To validate the hypothesized biological activity, a systematic experimental approach is necessary.

In Vitro Assays

-

Receptor Binding Assays: Competitive radioligand binding assays using membranes from cells expressing the human histamine H1 receptor to determine the binding affinity (Ki).

-

Functional Assays: Calcium mobilization or IP-One assays in cells expressing the H1 receptor to assess functional antagonism.

-

Serotonin Transporter (SERT) Binding Assays: To evaluate off-target effects or a dual-activity profile.

In Vivo Models

-

Histamine-Induced Paw Edema in Rodents: A classic model to assess in vivo antihistaminic activity.

-

Models of Allergic Rhinitis in Guinea Pigs: To evaluate the effect on allergy-like symptoms.

-

Forced Swim Test in Mice: If SRI activity is confirmed, this model can provide an initial indication of potential antidepressant-like effects.

Safety and Toxicology

As a first-generation antihistamine-like compound, potential side effects could include drowsiness, sedation, and anticholinergic effects such as dry mouth and blurred vision.[2] A comprehensive safety assessment would require:

-

In Vitro Cytotoxicity Assays: Using cell lines such as HepG2 to assess potential liver toxicity.

-

Acute and Chronic Toxicity Studies in Rodents: To determine the LD50 and identify any target organ toxicity.

Conclusion and Future Directions

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine represents a promising, yet underexplored, chemical entity. Based on robust structural analogy, it is likely a histamine H1 receptor antagonist with potential for further development. The immediate research priorities should be the validation of a synthetic route, full spectroscopic characterization, and a comprehensive in vitro pharmacological profiling to confirm its primary mechanism of action and to explore potential polypharmacology. Subsequent in vivo studies can then be designed to evaluate its therapeutic potential in relevant disease models. This guide provides a solid framework for initiating such a research program.

References

-

Bionity. (n.d.). Brompheniramine. Retrieved from [Link]

-

LookChem. (n.d.). 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate. Retrieved from [Link]

-

PharmaCompass. (n.d.). Antihistamine compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Retrieved from [Link]

-

Kristensen, A. S., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(24), 8471–8481. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

-

precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Retrieved from [Link]

-

PubChem. (n.d.). Brompheniramine. Retrieved from [Link]

-

PubChem. (n.d.). Dexbrompheniramine. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor. Retrieved from [Link]

-

Singh, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Serotonin reuptake inhibitor – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

-

Subbaiah, M. A. M., & Kulkarni, S. K. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 4(6), 737–751. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of halogenated primary amines.

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Girdziunaite, S., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(23), 5727. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. Retrieved from [Link]

-

CK-12 Foundation. (2025). Preparation of Amines. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Aminopeptidase-N/CD13 (EC 3.4411.4) inhibitors: Chemistry, biological evaluations and therapeutic prospects. Retrieved from [Link]

-

PubMed. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Brompheniramine [bionity.com]

- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a halogenated phenoxypropanamine of significant interest in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, and discusses methods for its purification and characterization. Furthermore, this guide explores the potential applications of this compound as a versatile building block in the synthesis of pharmacologically active agents, supported by an analysis of the known biological activities of the broader phenoxypropanamine class. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.

Introduction

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to the class of phenoxypropanamines, a chemical scaffold that is prevalent in a wide array of pharmaceutical agents. The incorporation of a bromine atom on the phenyl ring and a dimethylamino group on the propyl chain imparts specific physicochemical properties that can influence pharmacokinetic and pharmacodynamic profiles. The tertiary amine functionality, in particular, is a common feature in many centrally acting drugs, enhancing their ability to interact with biological targets.[1] This guide serves as a detailed resource for researchers engaged in the synthesis, modification, and application of this and related compounds in the pursuit of novel therapeutics.

Physicochemical Properties

A thorough understanding of the molecular characteristics of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is fundamental to its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆BrNO | Deduced from Structure |

| Molecular Weight | 258.15 g/mol | Calculated |

| CAS Number | 76579-64-1 | [2] |

| Purity | ≥97% | [2] |

Synthesis and Purification

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[3] In this case, the synthesis proceeds by the nucleophilic substitution of a halogen on an aminopropyl chain by the phenoxide ion of 4-bromophenol.

Synthetic Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

4-bromophenol

-

3-dimethylaminopropyl chloride

-

Sodium hydroxide (or a stronger base like sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol in the chosen anhydrous solvent. Add an equimolar amount of a strong base (e.g., sodium hydroxide) and stir the mixture at room temperature until the 4-bromophenol is completely deprotonated to form the sodium 4-bromophenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 3-dimethylaminopropyl chloride dropwise. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with dichloromethane. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Caption: Synthetic scheme for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the propyl chain, and the methyl carbons.

The analysis of complex mixtures to identify unknown compounds can be facilitated by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₁₆BrNO. The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) will be a characteristic feature in the mass spectrum.

Applications in Drug Discovery and Medicinal Chemistry

Phenoxypropanamine derivatives are a cornerstone in the development of various therapeutic agents. The title compound, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse substituents on the aromatic ring. The tertiary amine can be quaternized or N-demethylated to modulate its physicochemical properties and biological activity.

The general class of amines is crucial in medicine, with applications ranging from antibiotics and analgesics to antidepressants and antihistamines.[1] The phenoxypropanamine scaffold, in particular, is found in drugs targeting a variety of receptors and enzymes.

Caption: Potential synthetic modifications and applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from similar compounds and the constituent functional groups.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Health Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[8][9] Brominated aromatic compounds can also be irritants. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, coupled with the versatility of its functional groups for further modification, makes it an attractive building block for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and development.

References

-

PubChemLite. (n.d.). 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromo-2,5-dimethylphenyl)propan-1-amine. Retrieved from [Link]

-

GSRS. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-(4-Bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine. Retrieved from [Link]

- Pauli, G. F., et al. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Perspectives on modern NMR in drug discovery.

-

Frontiers in Chemistry. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Retrieved from [Link]

- Wishart, D. S., et al. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. Nucleic Acids Research.

- Khan, I., & Ibrar, A. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 9(45), 26236-26251.

-

ChemRxiv. (n.d.). NMR as a tool for compound identification in mixtures. Retrieved from [Link]

-

Amaybio. (n.d.). 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of medicinal chemistry, 55(17), 7849-7861.

- Chernyshev, V. M., & Khripach, V. A. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5658.

-

PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. Retrieved from [Link]

Sources

- 1. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine - CAS:76579-64-1 - 阿镁生物 [amaybio.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. actylislab.com [actylislab.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the pharmacological characterization of the novel chemical entity, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Based on its structural homology to the phenoxypropylamine scaffold, a core component of many Selective Serotonin Reuptake Inhibitors (SSRIs), we hypothesize that its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT). This guide outlines a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, beginning with primary target engagement and functional inhibition, and extending to the downstream neurochemical and cellular adaptations that define the therapeutic profile of this drug class. Each section details the causality behind the experimental design, provides robust, step-by-step protocols, and presents frameworks for data interpretation, establishing a self-validating system for elucidating the compound's precise mechanism of action.

Introduction: Structural Hypothesis and Investigative Framework

The compound 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to a chemical class with a well-established history in neuropharmacology. Its core structure is highly analogous to that of well-known SSRIs such as fluoxetine and paroxetine, which are cornerstone treatments for major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] The defining therapeutic action of SSRIs is the blockade of the serotonin transporter (SERT), a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] By inhibiting this process, SSRIs increase the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[3]

However, the therapeutic effects of SSRIs are not merely a consequence of acute SERT blockade. A significant delay in clinical efficacy, typically 2-4 weeks, points to a cascade of downstream adaptive changes.[4] A leading hypothesis for this delay is the time-dependent desensitization of somatodendritic 5-HT1A autoreceptors on raphe neurons, which ultimately disinhibits the neuron, leading to a surge in serotonin release in key brain regions.[5] More recent evidence also implicates the role of neurotrophic factors, particularly the Brain-Derived Neurotrophic Factor (BDNF), in promoting neuronal plasticity and antidepressant responses.[4]

This guide, therefore, proposes a systematic investigation into 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, structured to first confirm its primary molecular target and then to explore the consequential downstream effects that are critical for its potential therapeutic profile.

Part I: Primary Target Identification and Selectivity Profiling

Rationale: The foundational step in characterizing any novel compound is to confirm its direct interaction with the hypothesized molecular target. For 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, this involves quantifying its binding affinity for SERT. Crucially, assessing its affinity for the closely related monoamine transporters for norepinephrine (NET) and dopamine (DAT) is essential to establish its selectivity. High selectivity for SERT over NET and DAT is the defining characteristic of the SSRI class and is associated with a more favorable side-effect profile compared to older, non-selective antidepressants like tricyclic antidepressants (TCAs).[2][6]

Experimental Protocol 2.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine for human SERT, NET, and DAT.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing either recombinant human SERT, NET, or DAT.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand Selection:

-

For SERT: [³H]Citalopram (a high-affinity SERT ligand).

-

For NET: [³H]Nisoxetine (a selective NET ligand).

-

For DAT: [³H]WIN 35,428 (a high-affinity DAT ligand).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the selected radioligand at a concentration near its Kₔ, and a range of concentrations of the test compound (3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine), typically from 10⁻¹¹ M to 10⁻⁵ M.

-

For determination of non-specific binding, add a high concentration of a known non-labeled inhibitor (e.g., 10 µM paroxetine for SERT) to a set of wells.

-

Total binding is determined in the absence of any competing ligand.

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation:

| Target Transporter | Radioligand | Hypothetical Kᵢ (nM) for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | Selectivity Ratio (vs. SERT) |

| SERT | [³H]Citalopram | 1.5 | - |

| NET | [³H]Nisoxetine | 450 | 300-fold |

| DAT | [³H]WIN 35,428 | >10,000 | >6600-fold |

Interpretation: A low nanomolar Kᵢ value for SERT, combined with Kᵢ values for NET and DAT that are at least 100-fold higher, would confirm the compound as a potent and selective SERT ligand, consistent with the profile of an SSRI.

Diagram:

Part III: Downstream Neuroadaptive Effects of Chronic Administration

Rationale: The delayed onset of therapeutic action for SSRIs is a critical clinical feature that is not explained by acute SERT blockade alone. It is widely believed to result from neuroadaptive changes that occur over weeks of sustained treatment. [5]Two key hypotheses are the desensitization of 5-HT1A autoreceptors and the upregulation of neurotrophic factors like BDNF. [4]Investigating these downstream effects is essential to predict if 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine will have a clinically relevant antidepressant-like profile.

Experimental Protocol 4.1: Assessment of BDNF Upregulation in the Hippocampus

Objective: To determine if chronic administration of the test compound increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a brain region critical for mood regulation and neurogenesis.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Chronic Dosing: Administer the test compound (e.g., 10 mg/kg, intraperitoneally or orally) or vehicle control daily for 21-28 days. This duration is critical to allow for neuroadaptive changes.

-

Tissue Harvesting: 24 hours after the final dose, humanely euthanize the animals and rapidly dissect the hippocampi. Flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

Protein Extraction: Homogenize the hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to create a total protein lysate.

-

Quantification Method (ELISA):

-

Use a commercially available BDNF ELISA kit.

-

Load the protein lysates onto the pre-coated plate according to the manufacturer's instructions.

-

Follow the kit protocol for incubation with detection antibodies and substrate.

-

Read the absorbance on a plate reader and calculate the concentration of BDNF based on a standard curve.

-

-

Data Analysis:

-

Normalize BDNF concentration to the total protein concentration for each sample.

-

Use an unpaired t-test or ANOVA to compare the mean BDNF levels between the vehicle-treated and compound-treated groups.

-

Expected Outcome: A statistically significant increase in hippocampal BDNF levels in the group treated with 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine compared to the vehicle group would support its potential as an antidepressant, acting through mechanisms associated with promoting neuroplasticity. [4] Diagram:

Conclusion and Future Directions

This guide has outlined a foundational, hypothesis-driven strategy to characterize the mechanism of action of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The successful execution of these experiments would:

-

Confirm Primary Target: Establish potent and selective binding to and functional inhibition of the serotonin transporter.

-

Elucidate Downstream Effects: Provide evidence for the induction of key neuroadaptive changes (e.g., increased BDNF) associated with the therapeutic mechanism of established antidepressants.

Upon confirmation of this SSRI profile, further investigation would be warranted. Future directions should include:

-

In Vivo Behavioral Models: Assessing antidepressant and anxiolytic-like efficacy in established rodent models (e.g., forced swim test, novelty-suppressed feeding test).

-

Comprehensive Off-Target Screening: Profiling the compound against a broad panel of receptors, ion channels, and enzymes (e.g., a Ricerca or Eurofins panel) to identify any potential secondary targets that could contribute to its efficacy or side-effect profile.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a rational dosing regimen for further studies.

-

Electrophysiology: Directly measuring the desensitization of 5-HT1A autoreceptors in the dorsal raphe nucleus following chronic administration to confirm this key mechanistic hypothesis. [5] By following this structured and scientifically rigorous approach, researchers can build a comprehensive understanding of the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

-

Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215-235. [Link]

-

Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia contributors. (2024). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Mayo Clinic. (2022). Selective serotonin reuptake inhibitors (SSRIs). [Link]

-

Psych Scene Hub. (2021). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). [Link]

-

Praxis Medical Insights. (2025). What is a SERT (Serotonin Reuptake Transporter) inhibitor?. Dr. Oracle. [Link]

-

Wikipedia contributors. (2023). Serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Henry, L. K., et al. (2009). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Journal of Medicinal Chemistry, 52(1), 202-211. [Link]

Sources

- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Abstract

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a halogenated aryloxypropanamine that holds significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core research applications for this compound, drawing upon the established biological activities of structurally analogous molecules. We will delve into its synthetic pathways, propose its investigation as a modulator of the serotonin transporter (SERT) for applications in neuropharmacology, and explore its potential as a scaffold for the development of novel anticancer agents. This document is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic promise of this versatile molecule.

Introduction and Chemical Profile

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to the class of aryloxypropanamines, a chemical scaffold present in numerous biologically active compounds. The key structural features of this molecule include a 4-bromophenoxy group, a flexible three-carbon propyl linker, and a terminal N,N-dimethylamine moiety. The presence of the bromine atom on the phenyl ring is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆BrNO | PubChem (Analog)[1] |

| Molecular Weight | 258.15 g/mol | PubChem (Analog)[1] |

| Predicted XlogP | 3.3 | PubChem (Analog)[1] |

| Hydrogen Bond Donors | 0 | PubChem (Analog)[1] |

| Hydrogen Bond Acceptors | 2 | PubChem (Analog)[1] |

Note: Data for the analogous compound 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine is used as a proxy due to the limited direct data for the title compound.

Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be readily achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway

The primary route involves the reaction of 4-bromophenol with a suitable 3-halopropylamine derivative. A common and commercially available starting material is 3-bromo-N,N-dimethylpropan-1-amine or its hydrobromide salt.[2][3][4][5][6][7][8]

Sources

- 1. PubChemLite - 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine (C12H18BrNO) [pubchemlite.lcsb.uni.lu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-Bromo-N,N-dimethylpropan-1-amine | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5845-30-7 Cas No. | 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | Apollo [store.apolloscientific.co.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. GSRS [precision.fda.gov]

- 8. 5845-30-7|3-Bromo-N,N-dimethylpropan-1-amine hydrobromide|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a molecule of significant interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, its structural motifs—a brominated phenoxy group linked to a dimethylaminopropane chain—are characteristic of a class of compounds with well-documented pharmacological activities. This document will, therefore, leverage established chemical principles and data from analogous structures to present a scientifically grounded guide for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, predict its spectroscopic characteristics, and explore its potential as a therapeutic agent, particularly as a modulator of the serotonin transporter.

Introduction: The Significance of Phenoxy-Propanamine Scaffolds

The phenoxy-propanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The tertiary amine provides a basic center that is often crucial for interaction with biological targets and for favorable pharmacokinetic properties. The ether linkage offers metabolic stability, while the aromatic ring provides a platform for substitution to modulate potency, selectivity, and pharmacokinetics. The introduction of a bromine atom, as in the case of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, can significantly influence the compound's properties, potentially enhancing binding affinity to target proteins through halogen bonding and improving its metabolic profile.

This guide will provide a robust framework for the synthesis and evaluation of this compound, empowering researchers to explore its potential in their own drug discovery programs.

Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

The most direct and efficient method for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-bromophenol attacking 3-bromo-N,N-dimethylpropan-1-amine.[1][2][3]

Reaction Scheme

Caption: Williamson Ether Synthesis of the target compound.

Starting Material Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromophenol | C₆H₅BrO | 173.01 | White to off-white crystalline solid. |

| 3-Bromo-N,N-dimethylpropan-1-amine | C₅H₁₂BrN | 166.06 | Colorless to yellow liquid. Often used as its hydrobromide salt for stability.[1][4][5] |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a stirred solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (10-15 volumes), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[5] The use of a carbonate base is a milder and often more efficient alternative to stronger bases like sodium hydride (NaH).

-

Addition of Alkyl Halide: To the resulting suspension, add 3-bromo-N,N-dimethylpropan-1-amine (1.1 eq) dropwise at room temperature. If the hydrobromide salt of the amine is used, an additional equivalent of base is required to neutralize the salt.

-

Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).[2]

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. The basic nature of the tertiary amine product allows for an acid-base extraction for further purification if needed.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. Given the basic nature of the product, it is often advantageous to use a mobile phase containing a small amount of a competing amine, such as triethylamine, to prevent tailing on the silica gel.[7] Alternatively, amine-functionalized silica can be employed for more efficient purification.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted:

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.5 ppm). The protons ortho to the oxygen will appear as a doublet at a higher field (more shielded) compared to the doublet for the protons ortho to the bromine atom.

-

OCH₂ Protons: A triplet at approximately δ 4.0-4.2 ppm corresponding to the methylene group attached to the phenoxy oxygen.

-

NCH₂ Protons: A triplet around δ 2.4-2.6 ppm for the methylene group adjacent to the nitrogen.

-

CH₂ Protons: A multiplet (quintet or sextet) in the range of δ 1.9-2.1 ppm for the central methylene group of the propane chain.

-

N(CH₃)₂ Protons: A singlet at approximately δ 2.2-2.3 ppm integrating to six protons.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, while the carbon attached to the bromine (C-Br) will also be distinct.

-

OCH₂ Carbon: A signal around δ 65-70 ppm.

-

NCH₂ Carbon: A signal in the range of δ 55-60 ppm.

-

CH₂ Carbon: A signal at approximately δ 25-30 ppm.

-

N(CH₃)₂ Carbons: A signal around δ 45 ppm.

Infrared (IR) Spectroscopy

-

C-O-C Stretch (Aromatic Ether): A strong, characteristic absorption band in the region of 1200-1250 cm⁻¹.[8]

-

C-N Stretch (Aliphatic Amine): A medium to weak absorption in the 1020-1250 cm⁻¹ range.[9]

-

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong absorptions in the 2800-3000 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the 500-600 cm⁻¹ region.

As a tertiary amine, there will be no N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[9][10]

Potential Pharmacological Applications: A Serotonin Reuptake Inhibitor?

The structural features of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine are highly reminiscent of known selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications.[11][12] SSRIs function by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[13]

Mechanism of Action: Serotonin Reuptake Inhibition

Caption: Analytical workflow for quality control.

This workflow ensures that the final compound is of high purity and its structure is unequivocally confirmed, which is a prerequisite for any further biological evaluation.

Conclusion

While 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine may not be a widely documented compound, its synthesis is readily achievable through established methodologies like the Williamson ether synthesis. Its structural characteristics strongly suggest a potential pharmacological role as a selective serotonin reuptake inhibitor. This guide provides a comprehensive theoretical and practical framework for researchers to synthesize, characterize, and evaluate this promising molecule. The provided protocols and predicted data serve as a valuable starting point for further investigation into its therapeutic potential. As with any novel compound, rigorous experimental validation is essential to confirm the predictions outlined in this document.

References

-

Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. (2010). Curr Top Med Chem. Available at: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available at: [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). organic-chemistry.org. Available at: [Link]

-

Analytical Techniques in Pharmaceutical Analysis. (2024). Pharma Focus Asia. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). J Depress Anxiety. Available at: [Link]

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). IJRAR.org. Available at: [Link]

-

The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

-

Techniques in Pharmaceutical Analysis. (2024). ILT - Integrated Liner Technologies. Available at: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

-

Infrared Spectroscopy. CDN. Available at: [Link]

-

Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. (2014). ResearchGate. Available at: [Link]

-

Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. (2013). British Journal of Pharmacology. Available at: [Link]

-

Selective serotonin reuptake inhibitor. Wikipedia. Available at: [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

-

Williamson Ether Synthesis Lab 3. (2023). Edubirdie. Available at: [Link]

-

Is there an easy way to purify organic amines?. (2023). Biotage. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

- Purification of tertiary amines using an adsorbent. (1981). Google Patents.

-

IR: amines. University of Calgary. Available at: [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016). YouTube. Available at: [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0194158). NP-MRD. Available at: [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Available at: [Link]

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025). ResearchGate. Available at: [Link]

-

NMR Predictor. Chemaxon Docs. Available at: [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. Available at: [Link]

-

How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Available at: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

PROSPRE - 1 H NMR Predictor. prospre.ca. Available at: [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]

-

Williamson Ether synthesis. (2025). Reddit. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

CASPRE - 13 C NMR Predictor. caspre.ca. Available at: [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). ResearchGate. Available at: [Link]

-

Pharmacological Activities of Aminophenoxazinones. (2021). PMC - NIH. Available at: [Link]

-

Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017). PubMed. Available at: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PMC - PubMed Central. Available at: [Link]

-

Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress. (2021). PubMed. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. biotage.com [biotage.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. longdom.org [longdom.org]

- 12. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Unseen Pillar: A Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a Core Scaffold in Modern Antidepressant Development

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals engaged in drug development, focusing on the synthesis, history, and strategic importance of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. While not a therapeutic agent itself, this molecule represents a pivotal structural motif and a key synthetic intermediate in the discovery and development of selective serotonin reuptake inhibitors (SSRIs), a class of drugs that has revolutionized the treatment of depression and anxiety disorders.

The Genesis of a Scaffold: A Historical Perspective

The story of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is woven into the broader narrative of rational drug design that emerged in the latter half of the 20th century. The first generation of antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), though effective, were plagued by a wide range of side effects due to their broad mechanism of action. This prompted a concerted effort in the pharmaceutical industry to develop agents with greater selectivity for specific neurotransmitter systems.

The focus soon turned to the serotonin (5-hydroxytryptamine, 5-HT) transporter (SERT), a key regulator of serotonergic neurotransmission. The hypothesis was that selectively inhibiting the reuptake of serotonin would offer a more targeted and better-tolerated antidepressant effect. This led to the exploration of the aryloxypropanamine scaffold, a chemical framework that proved to be exceptionally well-suited for interacting with the serotonin transporter.

The "discovery" of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine was not a singular event, but rather an outcome of systematic structure-activity relationship (SAR) studies. Researchers synthesized and tested numerous analogues, modifying the aryl ring, the propanamine chain, and the amine substituent to optimize potency and selectivity for SERT. The inclusion of a halogen, specifically a bromine atom at the para-position of the phenoxy ring, was found to be a particularly advantageous feature. This substituent not only modulates the electronic properties of the aromatic ring but also serves as a crucial synthetic handle for further molecular elaboration, as we will explore later.

While this specific molecule was a precursor in the development of early SSRIs like femoxetine, its broader importance lies in its representation of a successful chemical strategy that paved the way for more complex and highly selective antidepressants.

Strategic Importance in Drug Discovery and Development

The utility of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine in a drug discovery program is multifaceted:

-

A Versatile Synthetic Intermediate: The para-bromo substituent is a key functional group for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. This allows for the efficient introduction of a second aryl or heteroaryl group, a common structural feature in many modern SSRIs.

-

A Model for SAR Studies: The relative simplicity of this molecule makes it an excellent starting point for exploring the chemical space around the aryloxypropanamine pharmacophore. By systematically replacing the bromo group or modifying other parts of the molecule, chemists can probe the structural requirements for high-affinity binding to the serotonin transporter.

-

A Building Block for Focused Libraries: In high-throughput screening campaigns, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can serve as a foundational building block for the rapid synthesis of a library of diverse analogues, accelerating the hit-to-lead optimization process.

The following diagram illustrates the strategic position of this intermediate in the development pathway of certain classes of SSRIs.

Caption: The central role of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine in SSRI development.

Synthesis and Characterization: A Detailed Protocol

The most common and efficient method for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is the Williamson ether synthesis. This classic S(_N)2 reaction provides a reliable route to the target compound from readily available starting materials.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine via the reaction of 4-bromophenol with 3-dimethylaminopropyl chloride.

Materials:

-

4-Bromophenol

-

3-Dimethylaminopropyl chloride hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Diatomaceous earth (for filtration)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 equivalent) and the anhydrous polar aprotic solvent.

-

Deprotonation: To the stirred solution, add powdered sodium hydroxide or potassium hydroxide (1.1 equivalents) portion-wise. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: Add 3-dimethylaminopropyl chloride hydrochloride (1.05 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with 1 M NaOH, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Causality in Experimental Choices:

-

Base: A strong base like NaOH or KOH is essential to deprotonate the weakly acidic phenol, generating the more potent nucleophile, the phenoxide anion.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it can dissolve both the ionic phenoxide and the organic alkyl halide, while not participating in the reaction itself. These solvents also favor the S(_N)2 mechanism.

-

Hydrochloride Salt: The use of the hydrochloride salt of 3-dimethylaminopropyl chloride is common due to its greater stability and ease of handling compared to the free base. The base in the reaction mixture neutralizes the HCl.

Visualizing the Synthesis Workflow

physicochemical characteristics of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Abstract

This technical guide provides a comprehensive overview of the . As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its properties is crucial for researchers and developers. This document synthesizes available data from structurally analogous compounds to present a detailed profile, including its structural identifiers, core physicochemical properties, and likely reactivity. Furthermore, it outlines robust, field-proven experimental protocols for its analytical characterization, emphasizing the causality behind methodological choices. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, handling, and analysis of this compound.

Core Molecular Identity and Structure

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is an aromatic ether containing a tertiary amine functional group. Its structure consists of a 4-bromophenol moiety linked via an ether bond to a N,N-dimethylpropan-1-amine side chain. This unique combination of a halogenated aromatic ring, a flexible ether linkage, and a basic tertiary amine suggests potential applications as a building block in medicinal chemistry and materials science.

The fundamental identifiers for this compound are derived from its structure.

Caption: Chemical structure of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Table 1: Core Compound Identifiers

| Property | Value | Source/Method |

| IUPAC Name | 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | Lexichem |

| Molecular Formula | C₁₁H₁₆BrNO | Calculated |

| Molecular Weight | 258.15 g/mol | Calculated |

| Monoisotopic Mass | 257.04152 Da | Calculated |

| SMILES | CN(C)CCCOC1=CC=C(Br)C=C1 | OEChem |

| InChIKey | Inferred from structure | InChI |

Physicochemical Properties

Table 2: Predicted Physicochemical Characteristics

| Property | Predicted Value | Rationale and Comparative Insights |

| Physical Form | Colorless to pale yellow oil or low-melting solid | Similar N,N-dimethylaniline and phenoxy compounds are often liquids or low-melting solids at room temperature. |

| Boiling Point | > 250 °C (at 760 mmHg) | High due to the molecular weight and polar functional groups. Structural analogs have high boiling points. |

| Melting Point | 107-109 °C (for hydrobromide salt) | The free base is likely an oil. The hydrobromide salt of the related 3-bromo-N,N-dimethylpropan-1-amine has a melting point in this range[7]. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, chloroform. Sparingly soluble in water. | The tertiary amine provides some water solubility, especially at acidic pH where it forms a protonated salt. The bromophenyl group increases lipophilicity. |

| pKa (Conjugate Acid) | ~9.0 - 9.5 | The tertiary amine group is basic. The pKa of the conjugate acid of similar aliphatic tertiary amines typically falls in the 9-11 range[8][9]. The ether oxygen is a weak base and does not contribute significantly. |

| LogP (XLogP3) | ~3.3 | Calculated based on analogs like 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine[10]. The value indicates significant lipophilicity. |

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway: Williamson Ether Synthesis

A standard and reliable method for preparing this compound is the Williamson ether synthesis. This pathway involves the reaction of the sodium salt of 4-bromophenol with an alkyl halide, specifically 3-chloro- or 3-bromo-N,N-dimethylpropan-1-amine.

Causality: The reaction is driven by the nucleophilic attack of the highly reactive phenoxide ion on the electrophilic carbon of the alkyl halide. Using a strong base like sodium hydride (NaH) is crucial to fully deprotonate the phenol, which is significantly more acidic than an aliphatic alcohol, thus generating the potent phenoxide nucleophile. A polar aprotic solvent like DMF or THF is chosen to solvate the cation without interfering with the nucleophile.

Caption: Proposed workflow for Williamson ether synthesis.

Chemical Reactivity Profile

-

Tertiary Amine: The N,N-dimethylamino group is basic and will react with acids to form ammonium salts. It can also be oxidized or participate in N-alkylation reactions under specific conditions.

-